Hydrogen-Bond Donor/Acceptor Count vs. Parent Des-Amino Scaffold (4933-19-1)
Compared to the parent compound 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 4933-19-1), CAS 43116-08-1 possesses two additional hydrogen-bond donors (HBD) and two additional hydrogen-bond acceptors (HBA) originating from the 2- and 3-amino groups . This increase in HBD/HBA count directly impacts drug-likeness parameters, water solubility, and target-binding enthalpy [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | HBD = 3, HBA = 5 (C6H5N5O2, MW 179.14) |
| Comparator Or Baseline | Parent compound CAS 4933-19-1: HBD = 1, HBA = 5 (C6H3N3O2, MW 149.11) |
| Quantified Difference | ΔHBD = +2; ΔHBA = +2 |
| Conditions | Structural analysis based on molecular formula and SMILES; data retrieved from ChemSpider |
Why This Matters
Higher HBD count directly affects compliance with Lipinski's Rule of Five and can influence oral bioavailability, making CAS 43116-08-1 a more suitable starting point for lead optimization programs targeting enzymes with hydrogen-bond-dependent binding pockets.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 1997, 23 (1–3), 3–25. https://doi.org/10.1016/S0169-409X(96)00423-1. View Source
